molecular formula C22H17N3O5S B2827688 (2-(1,2-Dihydroacenaphthylen-5-yl)thiazolidin-3-yl)(3,5-dinitrophenyl)methanone CAS No. 402946-98-9

(2-(1,2-Dihydroacenaphthylen-5-yl)thiazolidin-3-yl)(3,5-dinitrophenyl)methanone

Cat. No.: B2827688
CAS No.: 402946-98-9
M. Wt: 435.45
InChI Key: CJRLJNCTPTWBNT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1,2-Dihydroacenaphthylen-5-yl)thiazolidin-3-yl)(3,5-dinitrophenyl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Green chemistry principles, including the use of environmentally benign solvents and catalysts, are increasingly being adopted to improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-(1,2-Dihydroacenaphthylen-5-yl)thiazolidin-3-yl)(3,5-dinitrophenyl)methanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-(1,2-Dihydroacenaphthylen-5-yl)thiazolidin-3-yl)(3,5-dinitrophenyl)methanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications due to its pharmacologically active thiazolidine and dinitrophenyl groups.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (2-(1,2-Dihydroacenaphthylen-5-yl)thiazolidin-3-yl)(3,5-dinitrophenyl)methanone involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The dinitrophenyl group can undergo redox reactions, generating reactive intermediates that can affect cellular processes. These interactions contribute to the compound’s biological activities, including its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(1,2-Dihydroacenaphthylen-5-yl)thiazolidin-3-yl)(3,5-dinitrophenyl)methanone is unique due to the combination of its structural motifs, which confer a wide range of chemical reactivity and biological activity.

Properties

IUPAC Name

[2-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazolidin-3-yl]-(3,5-dinitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5S/c26-21(15-10-16(24(27)28)12-17(11-15)25(29)30)23-8-9-31-22(23)19-7-6-14-5-4-13-2-1-3-18(19)20(13)14/h1-3,6-7,10-12,22H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRLJNCTPTWBNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C4N(CCS4)C(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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